3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide
Overview
Description
3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide is an organic compound with the molecular formula C14H9BrF3NO2 This compound features a bromine atom, a hydroxyl group, and a trifluoromethoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of bromine or a brominating agent, and the trifluoromethoxy group can be introduced using trifluoromethoxybenzene derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxy-N-(4-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
3-Bromo-4-hydroxy-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets .
Properties
IUPAC Name |
3-bromo-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO3/c15-11-7-8(1-6-12(11)20)13(21)19-9-2-4-10(5-3-9)22-14(16,17)18/h1-7,20H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLMCYEVAYVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)O)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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